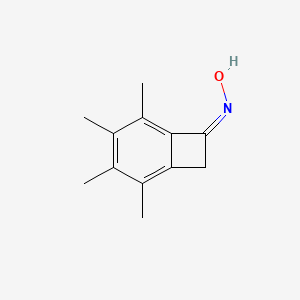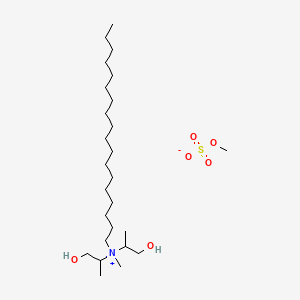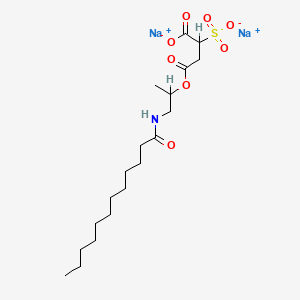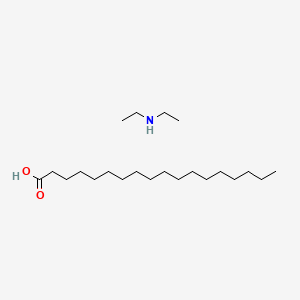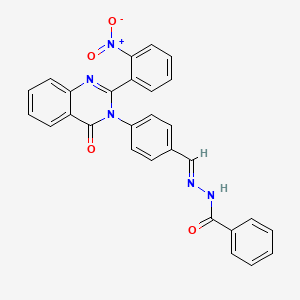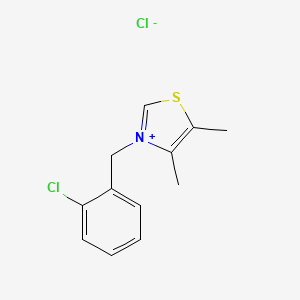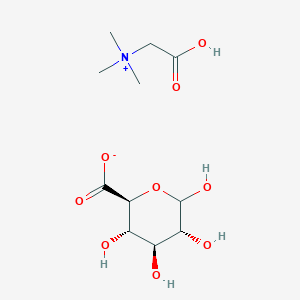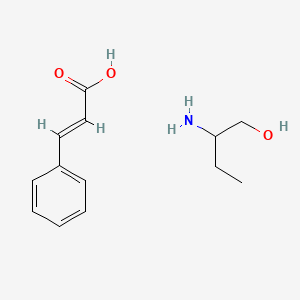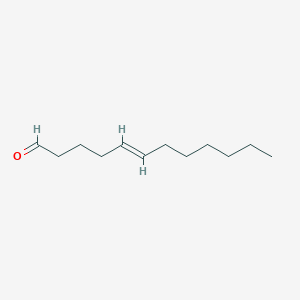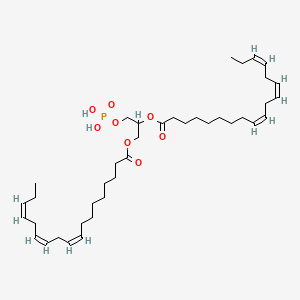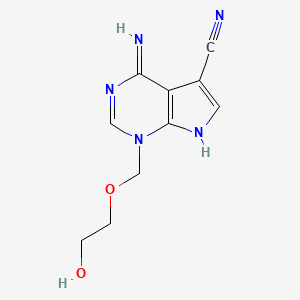
4-Amino-1-(2-hydroxy-ethoxymethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(2-hydroxy-ethoxymethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile is a synthetic organic compound that belongs to the class of pyrrolopyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-hydroxy-ethoxymethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. Common starting materials include pyrrole derivatives and nitriles. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Various substitution reactions can occur, especially at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo-pyrrolopyrimidines, while reduction could produce amino derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
Biologically, pyrrolopyrimidines are studied for their potential as enzyme inhibitors, which can be useful in drug development.
Medicine
In medicine, compounds like 4-Amino-1-(2-hydroxy-ethoxymethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile are investigated for their potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-1-(2-hydroxy-ethoxymethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile can be compared with other pyrrolopyrimidines, such as:
- 4-Amino-1-(2-hydroxyethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile
- 4-Amino-1-(2-methoxyethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which can influence its chemical reactivity and biological activity. The presence of the hydroxy-ethoxymethyl group, for example, may enhance its solubility and interaction with biological targets.
Propriétés
Numéro CAS |
120386-07-4 |
|---|---|
Formule moléculaire |
C10H11N5O2 |
Poids moléculaire |
233.23 g/mol |
Nom IUPAC |
1-(2-hydroxyethoxymethyl)-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H11N5O2/c11-3-7-4-13-10-8(7)9(12)14-5-15(10)6-17-2-1-16/h4-5,12-13,16H,1-2,6H2 |
Clé InChI |
XDEKLCCLBMTSEI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(N1)N(C=NC2=N)COCCO)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


